

Foreword: The Privileged Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the identification and optimization of "privileged scaffolds"—core molecular structures that are capable of binding to multiple, diverse biological targets. The six-membered heterocyclic compounds, pyridazinone and oxazine, have unequivocally earned this distinction. Their inherent structural features and the ease with which they can be functionalized have made them prolific starting points for developing drugs across a wide spectrum of diseases.^{[1][2]}

This guide provides an in-depth technical exploration of the vast biological activities associated with pyridazinone and oxazine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the mechanistic underpinnings of their therapeutic effects. We will delve into their roles as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents, supported by validated protocols, quantitative data, and pathway visualizations to provide a comprehensive and actionable resource.

Part 1: The Pyridazinone Core: A Nexus of Pharmacological Diversity

The pyridazinone ring, a diazine with an adjacent carbonyl group, is a powerhouse in medicinal chemistry. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.^[3]

[4] This versatility stems from its unique electronic properties and its ability to act as a versatile scaffold for introducing diverse functional groups at multiple positions.[4]

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade and Beyond

The pyridazinone core has emerged as a leading structure in the development of anti-inflammatory agents, often with the significant advantage of reduced ulcerogenic side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[5][6]

Causality and Mechanism of Action: The primary mechanism for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[6] The structural design of these inhibitors is often rationalized by their ability to fit within the hydrophobic channel of the COX active site, mimicking the binding of the natural substrate, arachidonic acid. Beyond COX inhibition, pyridazinone derivatives have been engineered to target other key inflammatory mediators, including lipoxygenase (LOX), mitogen-activated protein kinases (MAPK), and phosphodiesterase 4 (PDE4), offering alternative or synergistic therapeutic strategies.[7][8] For instance, PDE4 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[7]

Quantitative Data Summary: Anti-inflammatory Pyridazinone Derivatives

Derivative Class	Target	Key Finding	Reference
2-alkyl 6-substituted pyridazin-3(2H)-ones	COX-1/COX-2	Showed potent COX-2 inhibition and significant in vivo anti-inflammatory activity.	[6]
Pyrrolo[3,4-d]pyridazinone Mannich bases	COX-1/COX-2	Exhibited promising selective COX-2 inhibitory activity with low ulcerogenic potential.	[6]
Indole-bearing pyridazinones	PDE4B	Selectively inhibits PDE4B, regulating pro-inflammatory cytokine and chemokine production in human macrophages.	[7]
6-substituted-3(2H)-pyridazinone-2-acetyl hydrazones	COX/LOX	Some compounds were more potent than standard drugs like aspirin and indomethacin with no gastric ulcerogenic effects.	[3]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

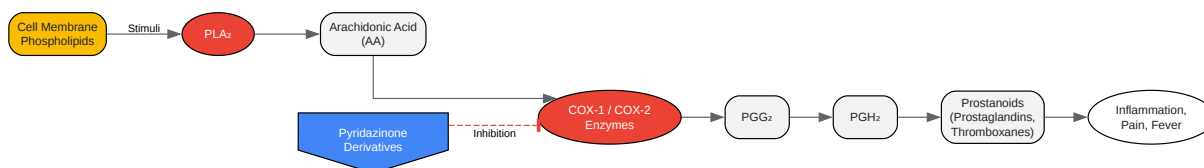
This protocol provides a reliable method for determining the inhibitory potency (IC₅₀) of test compounds against COX-1 and COX-2.

- **Reagent Preparation:** Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), human recombinant COX-1 and COX-2 enzymes, heme cofactor, and a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine). Prepare arachidonic acid substrate solution.

- **Compound Preparation:** Dissolve pyridazinone derivatives in DMSO to create stock solutions. Perform serial dilutions to achieve a range of test concentrations.
- **Assay Procedure:**
 - In a 96-well microplate, add assay buffer, diluted enzyme (COX-1 or COX-2), and heme.
 - Add the test compound dilutions or vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
- **Data Acquisition:** Measure the fluorescence intensity kinetically over 10-20 minutes using a microplate reader (e.g., Ex/Em of 560/590 nm).
- **Analysis:** Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including positive controls (e.g., celecoxib for COX-2, indomethacin for COX-1) and vehicle controls. A linear reaction rate in the vehicle wells validates the enzyme's activity.

Visualization: COX Pathway Inhibition by Pyridazinones



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Caption: Pyridazinone derivatives inhibit COX enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostanoids.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Pyridazinone derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action.[\[9\]](#)
[\[10\]](#)

Causality and Mechanism of Action: The anticancer efficacy of pyridazinones is not monolithic; it arises from their ability to interfere with several critical pathways essential for cancer cell proliferation, survival, and metastasis.

- **Kinase Inhibition:** Many derivatives are designed as ATP-competitive inhibitors of protein kinases that are overactive in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[\[3\]](#)[\[9\]](#) By blocking these kinases, the compounds halt downstream signaling required for angiogenesis and cell cycle progression.
- **Induction of Apoptosis:** Certain pyridazinones trigger programmed cell death. One reported mechanism involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[\[11\]](#) Others can modulate the expression of apoptotic regulatory genes, upregulating pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[\[12\]](#)[\[13\]](#)
- **Proteotoxic Stress:** A novel mechanism identified for a 4,5-dichloro-pyridazinone derivative involves the inhibition of proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress, which culminates in apoptosis.[\[11\]](#)
- **Signaling Pathway Modulation:** Recent studies have shown that pyridazinone-based andrographolide derivatives can inhibit the TFAP4/Wnt/ β -catenin signaling pathway, a critical axis in gastric cancer progression.[\[14\]](#)

Quantitative Data Summary: Anticancer Pyridazinone Derivatives

Compound ID / Class	Cancer Cell Line(s)	Activity (GI ₅₀ / IC ₅₀)	Mechanism of Action	Reference
Pyr-1	HL-60 (Leukemia)	CC ₅₀ < 1 μM	Apoptosis, ROS generation, Proteasome inhibition	[11]
Compound 10l	A549 (Lung Cancer)	GI ₅₀ = 1.66 μM	G0–G1 cell cycle arrest, p53/Bax upregulation	[12][13]
Compound 17a	Multiple	GI% = 62-100%	VEGFR-2 Inhibition	[12][13]
Compound 38	NCI-H1581 (FGFR1-driven)	TGI = 91.6% (in vivo)	FGFR covalent inhibitor	[9]
Compound A61	Gastric Cancer Cells	~5-fold more potent than 5-FU	TFAP4/Wnt/β-catenin pathway inhibition	[14]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

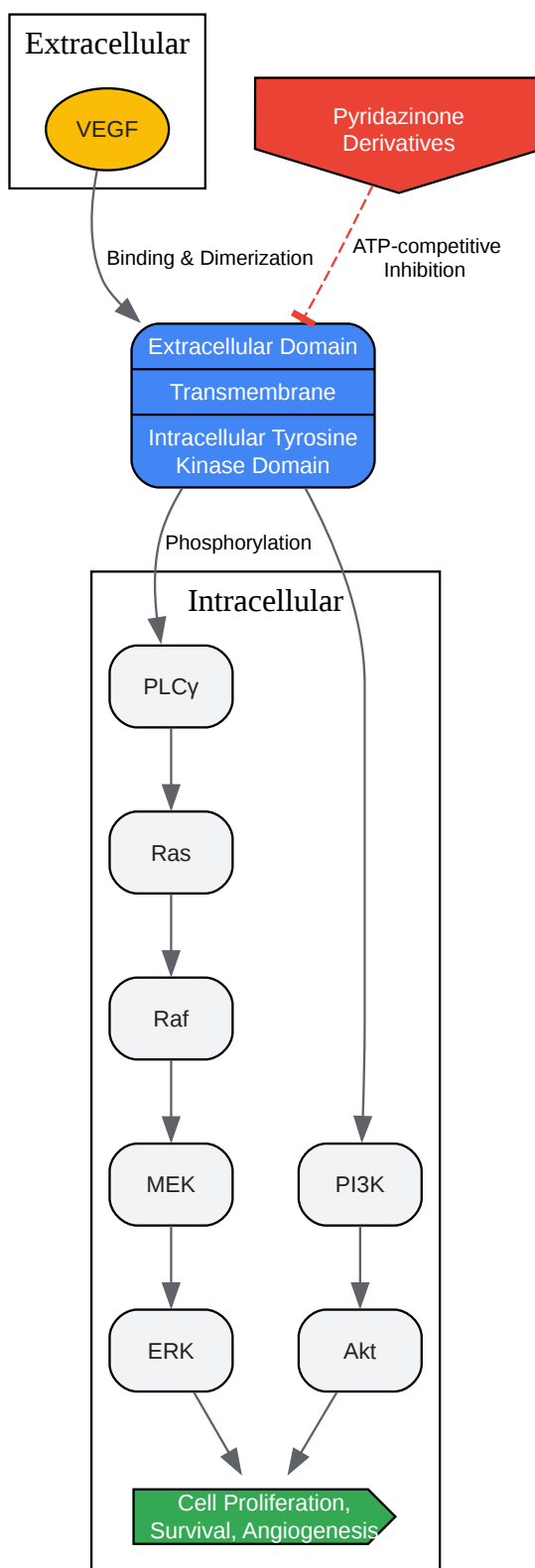
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Culture:** Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- **Compound Treatment:** Treat cells with serial dilutions of the pyridazinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of compound concentration to determine the GI_{50} (concentration for 50% growth inhibition) or IC_{50} (concentration for 50% inhibition of viability).

Self-Validation: The assay's validity is confirmed by consistent results for a known cytotoxic drug (e.g., doxorubicin) used as a positive control. The absorbance of the vehicle control should indicate healthy, proliferating cells.

Visualization: VEGFR-2 Signaling Inhibition



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Caption: Pyridazinone derivatives can inhibit the VEGFR-2 tyrosine kinase domain, blocking downstream signaling pathways like PI3K/Akt and MAPK/ERK.

Cardiovascular Activity: Modulators of Hemodynamics and Hemostasis

The pyridazinone scaffold is present in several clinically evaluated cardiovascular agents, highlighting its importance in treating conditions like hypertension and heart failure.[\[9\]](#)[\[15\]](#)

Causality and Mechanism of Action: The cardiovascular effects of pyridazinone derivatives are primarily attributed to two main mechanisms:

- **Vasodilation:** Many derivatives induce relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[\[9\]](#) This can occur through direct action on the blood vessels or by inhibiting phosphodiesterase 3 (PDE3).[\[16\]](#) PDE3 inhibition in vascular smooth muscle increases cAMP levels, promoting relaxation.
- **Positive Inotropy & Antiplatelet Effects:** Inhibition of PDE3 in cardiac muscle increases cAMP, leading to enhanced myocardial contractility (a positive inotropic effect), which is beneficial in heart failure.[\[17\]](#) In platelets, elevated cAMP levels inhibit aggregation, providing an antithrombotic effect.[\[15\]](#) Levosimendan and Pimobendan are well-known examples of pyridazinone-containing drugs that exhibit both vasodilator and inotropic properties.[\[17\]](#)[\[18\]](#)

Quantitative Data Summary: Cardiovascular Pyridazinone Derivatives

Compound / Class	Primary Activity	Mechanism	Potency (EC ₅₀ / IC ₅₀)	Reference
Pimobendan	Vasodilator, Inotrope	PDE3 Inhibitor	-	[17]
Bemoradan	Inotrope	PDE3 Inhibitor	-	[9]
6-fluoroarylpyridazinones	Vasorelaxant	α ₁ -adrenoceptor antagonist	IC ₅₀ = 0.250 μM	[9]
N,O-dibenzyl derivative	Vasodilator	Unknown	IC ₅₀ = 35.3 μM	[9]
N-acylhydrazone derivatives	Antihypertensive, Vasodilator	-	EC ₅₀ values lower than hydralazine	[19]

Experimental Protocol: In Vitro Platelet Aggregation Assay

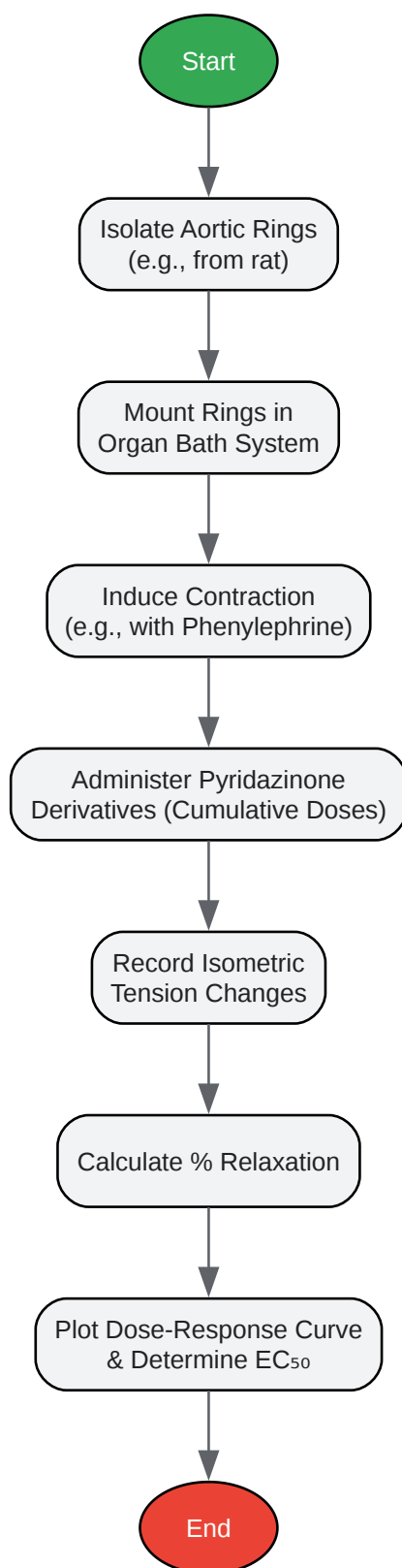
This turbidimetric method assesses a compound's ability to inhibit platelet aggregation induced by agonists like ADP or collagen.

- **Sample Preparation:** Obtain platelet-rich plasma (PRP) from fresh whole blood by centrifugation. Prepare platelet-poor plasma (PPP) by further high-speed centrifugation.
- **Instrumentation:** Use a platelet aggregometer, which measures changes in light transmittance through a stirred suspension of platelets. Set 0% aggregation with PRP and 100% aggregation with PPP.
- **Assay Procedure:**
 - Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
 - Add the test pyridazinone derivative or vehicle control and incubate for 5 minutes.
 - Add an aggregating agent (e.g., ADP).

- **Data Acquisition:** Record the change in light transmittance over time (typically 5-10 minutes). Aggregation causes the PRP to clear, increasing light transmission.
- **Analysis:** Determine the maximum percentage of aggregation for each sample. Calculate the percentage inhibition caused by the test compound relative to the vehicle control.

Self-Validation: The assay is validated by the robust aggregation response in the vehicle control wells upon agonist addition and significant inhibition by a known antiplatelet agent like aspirin.

Visualization: Workflow for Vasorelaxant Activity Assessment



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Caption: Standard ex vivo workflow for evaluating the vasorelaxant properties of novel pyridazinone compounds.

Antimicrobial Activity

While less prominent than their other activities, pyridazinone derivatives have demonstrated notable antibacterial and antifungal properties, sometimes as part of a dual-action therapeutic strategy.[\[12\]](#)[\[20\]](#)

Causality and Mechanism of Action: The exact mechanisms of antimicrobial action are often still under investigation. However, the development of compounds with both anticancer and antimicrobial properties is a highly valuable strategy, as cancer patients are often immunocompromised and susceptible to infections.[\[13\]](#) Some diarylurea derivatives based on pyridazinone scaffolds have shown potent activity against *Staphylococcus aureus* and *Candida albicans*, suggesting they may interfere with microbial cellular processes distinct from their anticancer targets.[\[12\]](#)

Quantitative Data Summary: Antimicrobial Pyridazinone Derivatives

Compound ID / Class	Target Organism	Activity (MIC in μM or $\mu\text{g/mL}$)	Reference
Compound 7	<i>S. aureus</i> (MRSA), <i>A. baumannii</i>	MIC = 7.8 μM	[21]
Compound 13	<i>A. baumannii</i> , <i>P. aeruginosa</i>	MIC = 3.74 μM , 7.48 μM	[21]
Compound 10h	<i>Staphylococcus aureus</i>	MIC = 16 $\mu\text{g/mL}$	[12] [13]
Compound 8g	<i>Candida albicans</i>	MIC = 16 $\mu\text{g/mL}$	[12] [13]
Compound IIIa	<i>S. pyogenes</i> , <i>E. coli</i>	Excellent activity	[20]

Part 2: The Oxazine Core: Versatile Heterocycles in Therapeutics

Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. Depending on the relative positions of the heteroatoms, they exist as 1,2-, 1,3-, or 1,4-oxazine isomers.^{[2][22]} This structural diversity has been exploited to create a wide array of derivatives with significant biological potential, including anticancer, antimicrobial, and anti-inflammatory activities.^[23]

Anticancer Activity

Like pyridazinones, oxazine derivatives have shown considerable promise as anticancer agents.

Causality and Mechanism of Action: The anticancer effects of oxazines are varied. Dihydro-1,3-oxazine derivatives have demonstrated antitumor activity.^[24] Some oxazine-linked pyrimidines have been found to suppress the activation of the NF- κ B signaling pathway, a crucial pathway for inflammation and cancer cell survival.^[25] Additionally, certain substituted 1,4-oxazines act as DNA topoisomerase I inhibitors, which are novel constructs for anticancer drug design.^[24]

Quantitative Data Summary: Anticancer Oxazine Derivatives

Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
4H-benzo[d][5] [26]oxazines	MCF-7, HCC1954	3.1 - 95	[25]
Oxazine-linked pyrimidine	MCF-7	9.17	[25]
2H-benzo[b][4] [5]oxazin-3(4H)-one	HCT116	4.87	[25]
Oxazepine-coumarin derivative	CaCo-2 (Colon)	39.6	

Antimicrobial and Antiviral Activity

The oxazine scaffold is a key component in several antimicrobial and antiviral agents.

Causality and Mechanism of Action: The broad-spectrum activity of oxazines makes them attractive for combating infectious diseases. Dihydro-1,3-oxazine derivatives have shown

notable activity against various strains of *Mycobacterium tuberculosis*.^[25] Perhaps most significantly, the trifluoromethyl-1,3-oxazine-2-one structure is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high activity against multiple HIV-1 mutant strains, highlighting its therapeutic potential in virology.^[27]

Quantitative Data Summary: Antimicrobial Oxazine Derivatives

Derivative Class	Target Organism	Activity	Reference
Dihydro-1,3-oxazines	<i>Mycobacterium tuberculosis</i>	Marked activity	^[25]
Naphthoxazines	<i>Aspergillus flavus</i>	Good activity	^[2]
Trifluoromethyl-1,3-oxazine-2-one	HIV-1 (mutant strains)	High NNRTI activity	^[27]

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol measures a compound's ability to inhibit the enzymatic activity of HIV-1 RT.

- **Reagents:** Use a commercially available kit containing recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and dNTPs labeled with biotin or digoxigenin.
- **Assay Procedure:**
 - In a streptavidin-coated microplate, add the template/primer hybrid.
 - Add the test oxazine derivative at various concentrations, followed by the HIV-1 RT enzyme and the labeled dNTP mixture.
 - Incubate to allow for DNA synthesis.
- **Detection:** The newly synthesized, labeled DNA strand will bind to the plate. After washing, add an anti-label antibody conjugated to an enzyme (e.g., HRP).
- **Signal Generation:** Add a colorimetric substrate (e.g., TMB). The color intensity is proportional to the RT activity.

- Analysis: Measure absorbance and calculate the percent inhibition for each compound concentration to determine the IC₅₀.

Self-Validation: The assay includes a no-enzyme control (background), a positive enzyme control (100% activity), and a known RT inhibitor like Nevirapine as a reference compound.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The development of potent and selective pyridazinone and oxazine derivatives relies heavily on understanding their structure-activity relationships (SAR).^{[19][28]} For pyridazinones, substitutions at the N-2, C-4, C-5, and C-6 positions drastically alter their biological profile. For example, in anti-inflammatory derivatives, specific substitutions at the C-6 position and an acetamide side chain at N-2 can enhance analgesic and anti-inflammatory action while minimizing ulcerogenic effects.^[3] In cardiovascular agents, substituents on the C-6 phenyl ring are crucial for vasorelaxant and antiplatelet activity.^[15]

Visualization: Generalized SAR for Bioactive Pyridazinones

Key Substitution Points & Impact		
R2 (N-Position): <ul style="list-style-type: none">- Modulates solubility- Affects anti-inflammatory & analgesic activity	R4 & R5: <ul style="list-style-type: none">- Dihalo substitutions for analgesic activity- Fused rings can alter target	R6: <ul style="list-style-type: none">- Aryl groups crucial for cardiovascular & anticancer activity- Substituents on aryl ring fine-tune potency and selectivity

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Caption: Key positions on the pyridazinone scaffold for chemical modification to optimize biological activity.

Future Perspectives: The remarkable versatility of pyridazinone and oxazine scaffolds ensures their continued relevance in drug discovery. Future research will likely focus on:

- Developing Dual-Action Agents: Designing single molecules with combined anticancer/antimicrobial or anti-inflammatory/analgesic properties to address complex

pathologies.[12]

- Improving Selectivity: Fine-tuning structures to achieve higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, specific kinases) to minimize off-target side effects.
- Exploring New Targets: Leveraging these privileged scaffolds to inhibit novel and challenging biological targets in areas like neurodegeneration and metabolic diseases.
- Optimizing Pharmacokinetics: Modifying derivatives to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, enhancing their potential for clinical translation.

By continuing to explore the rich chemistry and diverse biology of these heterocyclic systems, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

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